2,4,6-Trichloro-5-phenylpyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1780-39-8 |
|---|---|
Molecular Formula |
C10H5Cl3N2 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2,4,6-trichloro-5-phenylpyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H |
InChI Key |
YMCHZJBZJNKSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4,6 Trichloro 5 Phenylpyrimidine
Elucidation of Precursor Chlorination Routes
The chlorination of pyrimidine (B1678525) derivatives is a fundamental step in the synthesis of 2,4,6-trichloro-5-phenylpyrimidine. Understanding the reactivity and selectivity of these reactions is crucial for optimizing yields and minimizing side products.
Comprehensive Analysis of Pyrimidine Derivative Chlorination for this compound Synthesis
The synthesis of polychlorinated pyrimidines often starts from readily available pyrimidine precursors. For instance, the reaction of 2,4,5,6-tetrachloropyrimidine (B156064) with specific reagents can lead to the desired substitution pattern. researchgate.net Computational studies have provided insights into the reaction sites of pyrimidine bases during chlorination. nih.govresearchgate.net These studies indicate that the C5 position is a highly reactive site for chlorination in uracil (B121893) and thymine. nih.gov The reactivity of different positions on the pyrimidine ring is influenced by the electronic properties of the substituents already present.
Mechanistic Studies of Chlorination Reactions in Pyrimidine Systems
Mechanistic studies, often employing quantum chemical computations, help in understanding the intricacies of chlorination reactions. nih.govresearchgate.net For pyrimidine bases, it has been shown that the anionic salt forms are key in the chlorination of uracil and thymine, while neutral forms are predominant for cytosine. nih.gov The C6 position in pyrimidine compounds is generally less susceptible to electrophilic attack by Cl+ due to its positive charge. nih.gov Computational and experimental studies on copper-catalyzed intramolecular C-H amination using N-chloro amides have also provided valuable mechanistic insights into C-N bond formation, which can be relevant to understanding the behavior of chlorine-containing heterocyclic systems. nih.govacs.org
Strategic Assembly of the Phenylpyrimidine Framework
The introduction of a phenyl group at the C5 position of the pyrimidine ring is a critical step in the synthesis of the target molecule. This is typically achieved through regioselective methods, including cross-coupling reactions.
Regioselective Introduction of the Phenyl Moiety into Pyrimidine Nuclei
Achieving regioselectivity in the phenylation of the pyrimidine nucleus is essential. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net Research has shown that in many halopyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. researchgate.net However, for the synthesis of 5-phenylpyrimidine (B189523) derivatives, direct phenylation at the C5 position is required. The nucleophilic ring opening of related systems like 2-oxo-3-phenylisoxazolo[2,3-a]pyrimidine derivatives has also been studied to understand regioselectivity. nih.gov
Investigations into Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura Variations)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and is widely used in the synthesis of biaryl compounds. nih.govnih.gov This palladium-catalyzed reaction between an organoboron compound (like phenylboronic acid) and an organic halide (such as a chloropyrimidine) under basic conditions provides an efficient route to phenyl-substituted pyrimidines. youtube.com Variations of this reaction, including carbonylative Suzuki-Miyaura cross-couplings, have been developed to introduce carbonyl functionalities alongside the aryl group. whiterose.ac.uk The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov For instance, nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have shown high catalytic activity in Suzuki-Miyaura reactions. nih.gov
Preparation of Foundational 2,4,6-Trichloropyrimidine (B138864) Scaffolds
The synthesis of the 2,4,6-trichloropyrimidine scaffold is a prerequisite for subsequent functionalization to obtain the final product. This is typically achieved through the chlorination of barbituric acid or its derivatives.
A common and efficient method involves a two-step reaction starting from barbituric acid. google.comgoogle.com In the first step, barbituric acid is reacted with phosphorus oxychloride (POCl₃), sometimes in the presence of a catalyst like N-methylpyrrolidone or triethylamine (B128534). google.comchemicalbook.com This is followed by a second reaction step with a chlorinating agent such as phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.comgoogle.com This process yields 2,4,6-trichloropyrimidine in high purity and yield, notably without chlorination at the 5-position. google.com The reaction conditions, including temperature and reaction time, are carefully controlled to optimize the outcome. google.com
| Starting Material | Reagents | Catalyst | Product | Yield | Reference |
| Barbituric acid | POCl₃, PCl₃, Cl₂ | N-methylpyrrolidone | 2,4,6-Trichloropyrimidine | 90% | chemicalbook.com |
| Barbituric acid | POCl₃, PCl₃, Cl₂ | Triethylamine | 2,4,6-Trichloropyrimidine | 91% | google.com |
This foundational scaffold serves as a versatile intermediate for the synthesis of a wide range of pyrimidine derivatives through subsequent nucleophilic substitution or cross-coupling reactions. nih.govnih.gov
Optimized Synthesis from 5-Phenylbarbituric Acid and Phosphoryl Chlorides
Reaction Scheme:

A proposed reaction scheme for the synthesis of this compound.
Key to optimizing this synthesis is the management of reaction conditions to maximize yield and purity. Based on analogous syntheses of similar compounds, a two-step process involving subsequent treatment with other chlorinating agents like phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas can be employed to ensure complete chlorination. google.comgoogle.com
Table 1: Hypothetical Optimized Conditions for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Starting Material | 5-Phenylbarbituric Acid | Introduces the core pyrimidine and phenyl structures. |
| Chlorinating Agent | Phosphoryl Chloride (POCl₃) | Primary reagent for replacing hydroxyl groups with chlorine. Often used in excess to serve as a solvent. |
| Co-reagent/Second Step | Phosphorus Pentachloride (PCl₅) or PCl₃/Cl₂ | Ensures complete chlorination, especially of any remaining tautomeric forms. google.comgoogle.com |
| Temperature | 70-115 °C | Facilitates the reaction rate. The specific temperature depends on the reagents and catalyst used. google.com |
| Catalyst | Tertiary amines (e.g., N,N-dimethylaniline, Triethylamine) or Amides (e.g., N,N-dimethylformamide) | Accelerates the reaction and improves yield. |
| Work-up | Distillation or aqueous work-up followed by extraction | Distillation is preferred for large-scale processes to avoid aqueous waste streams. google.com |
Evaluation of Catalytic and Solvent Effects in Industrial Scale-Up
For the industrial production of this compound, the choice of catalyst and solvent system is paramount for ensuring a cost-effective, efficient, and environmentally conscious process. While phosphoryl chloride can act as both reagent and solvent, its use in large excess presents challenges in terms of cost and waste management.
Catalyst Evaluation:
Tertiary Amines: Compounds like N,N-dimethylaniline and triethylamine are effective catalysts. google.com They are thought to function by activating the phosphoryl chloride.
N,N-Disubstituted Amides: N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have also been successfully employed as catalysts. chemicalbook.com
The selection of a catalyst for industrial scale-up would involve a trade-off between catalytic activity, cost, and ease of separation from the product.
Solvent Effects:
While the reaction can be run neat in excess phosphoryl chloride, the use of an inert, high-boiling solvent could offer advantages in terms of reaction control and purification. However, this introduces an additional component to be recovered and recycled. Modern approaches favor solvent-free conditions or the use of the reactant as the solvent to minimize waste. The ability to distill the product directly from the reaction mixture is a significant advantage for large-scale production, avoiding cumbersome and costly aqueous work-up and extraction procedures. google.com
Table 2: Comparison of Potential Catalysts for Industrial Synthesis
| Catalyst | Advantages | Disadvantages |
| N,N-Dimethylaniline | Effective in promoting the reaction. | Can be difficult to separate from the product; potential for side reactions. |
| Triethylamine | Effective catalyst, relatively inexpensive. google.com | Volatile, requires careful handling. |
| N,N-Dimethylformamide (DMF) | Good catalytic activity. | Higher boiling point, can be challenging to remove completely. |
| N-Methylpyrrolidone (NMP) | Effective catalyst. chemicalbook.com | High boiling point, potential for environmental and health concerns. |
Reactivity Profiles and Mechanistic Investigations of 2,4,6 Trichloro 5 Phenylpyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In 2,4,6-trichloro-5-phenylpyrimidine, the three chlorine atoms serve as excellent leaving groups, and the additional electronic activation provided by the 5-phenyl group further enhances this reactivity. The substitution of these chlorine atoms by various nucleophiles is a primary method for its functionalization.
In polychlorinated pyrimidines lacking a C-5 substituent, the hierarchy of reactivity for SNAr is typically C-4 > C-6 > C-2. This is because the C-4 and C-6 positions are para and ortho, respectively, to both ring nitrogens, providing the strongest electronic activation for the formation of the stabilizing Meisenheimer complex intermediate. The C-2 position is situated between the two nitrogen atoms, which can lead to some repulsion with incoming nucleophiles.
However, the introduction of a bulky phenyl group at the C-5 position dramatically alters this established reactivity pattern. The regioselectivity of substitution on this compound becomes a delicate balance between electronic activation and steric hindrance.
The principles of kinetic and thermodynamic control are crucial for understanding the product distribution in the SNAr reactions of substituted pyrimidines. numberanalytics.comwikipedia.org
Kinetic Control : At lower reaction temperatures and shorter reaction times, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. youtube.comyoutube.comlibretexts.org For pyrimidines, the C-4 position is generally the most electronically activated site and thus the expected kinetic position of attack. However, the significant steric hindrance imposed by the adjacent 5-phenyl group raises the activation energy for this pathway. Consequently, nucleophilic attack at the less sterically encumbered C-2 position may become the kinetically favored pathway, especially with larger nucleophiles.
Thermodynamic Control : At higher temperatures and with longer reaction times, the reaction can become reversible, allowing the product distribution to reach equilibrium. wikipedia.orglibretexts.org The dominant product will be the most thermodynamically stable isomer. The relative stability of the 2-, 4-, and 6-substituted isomers depends on a variety of factors, including the nature of the new substituent and potential intramolecular interactions. If the initial, kinetically formed product is less stable than another isomer, heating the reaction mixture can lead to its conversion into the thermodynamic product.
The 5-phenyl substituent exerts two primary, competing effects on the reactivity of the pyrimidine ring:
Electronic Effect : The phenyl group is moderately electron-withdrawing via an inductive effect, which further depletes the electron density of the pyrimidine ring. This effect activates all three positions (C-2, C-4, and C-6) toward nucleophilic attack compared to the unsubstituted 2,4,6-trichloropyrimidine (B138864).
Steric Effect : The phenyl group is sterically demanding. It significantly hinders the approach of nucleophiles to the adjacent C-4 and C-6 positions. capes.gov.br This steric repulsion can override the inherent electronic preference for substitution at these sites. Quantum mechanical analyses of related systems, such as 2,4-dichloro-5-trimethylsilylpyrimidine, show that a bulky C-5 substituent can direct nucleophilic attack exclusively to the C-2 position. wuxiapptec.com A similar strong directing effect can be anticipated for the 5-phenyl group, making the C-2 position a more accessible target for nucleophiles.
Therefore, the expected order of reactivity for monosubstitution on this compound is often C-2 > C-4/C-6, a reversal of the typical trend seen in the absence of a C-5 substituent.
Amination is a cornerstone transformation for building libraries of bioactive compounds. The reaction of this compound with nitrogen nucleophiles is highly dependent on the nature of the amine. While direct experimental data on the title compound is limited, extensive studies on the analogous 5-chloro-2,4,6-trifluoropyrimidine (B1583448) provide valuable insights into the expected reactivity. nih.govsemanticscholar.org In these studies, reactions with primary and secondary amines typically yield a mixture of 2- and 4-substituted products, with the 4-substituted isomer often predominating, though in reduced ratios compared to systems without a C-5 halogen. nih.gov
For this compound, the increased steric bulk of the phenyl group compared to a chloro group is expected to further favor C-2 amination. A notable strategy for controlling regioselectivity in related 5-substituted 2,4-dichloropyrimidines involves the use of tertiary amines, which have been shown to selectively attack the C-2 position. nih.gov This suggests a broad scope for amination, with the potential to tune the regioselectivity based on the choice of amine.
Limitations may arise with sterically hindered amines or weakly nucleophilic anilines bearing multiple electron-withdrawing groups, which may react slowly or require harsh conditions. ntnu.no
Table 1: Predicted Regioselectivity in Monosubstitution of this compound with Amine Nucleophiles (Data is illustrative, based on principles from analogous systems)
| Nucleophile | Predicted Major Product | Predicted Minor Product(s) | Rationale |
| Ammonia (NH₃) | 2-Amino-4,6-dichloro-5-phenylpyrimidine | 4-Amino-2,6-dichloro-5-phenylpyrimidine | Small nucleophile, C-2 favored due to reduced steric hindrance. |
| Benzylamine | 2-(Benzylamino)-4,6-dichloro-5-phenylpyrimidine | 4-(Benzylamino)-2,6-dichloro-5-phenylpyrimidine | Increased steric bulk of nucleophile enhances C-2 selectivity. |
| Morpholine | 2-(Morpholin-4-yl)-4,6-dichloro-5-phenylpyrimidine | 4-(Morpholin-4-yl)-2,6-dichloro-5-phenylpyrimidine | Secondary amine, C-2 attack favored due to steric hindrance at C-4/C-6. |
| Triethylamine (B128534) | 2-Diethylamino-4,6-dichloro-5-phenylpyrimidine | None | Tertiary amines can direct substitution exclusively to C-2 in related systems. nih.gov |
| p-Nitroaniline | Slow or no reaction | - | Poor nucleophilicity may limit reactivity under standard conditions. |
Reactions with oxygen (alkoxides, phenoxides) and sulfur (thiolates) nucleophiles also proceed via an SNAr mechanism. These "hard" anionic nucleophiles are highly reactive toward electron-deficient systems. In related chloropyrimidines, a dichotomy in regioselectivity is sometimes observed, where amines attack the C-4 position while alkoxides selectively attack the C-2 position. wuxiapptec.com This preference for C-2 attack by alkoxides, combined with the steric shielding of the C-4 and C-6 positions by the 5-phenyl group, strongly suggests that alkoxylation and thiolation of this compound will occur with high selectivity at the C-2 position.
Subsequent substitutions at the C-4 and C-6 positions would require more forcing conditions (e.g., higher temperatures). The introduction of an electron-donating alkoxy or thioether group at C-2 would deactivate the remaining positions, making the second substitution more difficult than the first.
Regioselectivity and Chemo-selectivity of Chlorine Atom Displacements at C-2, C-4, and C-6 Positions
Transition-Metal-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the chlorine substituents on this compound serve as handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of aryl, alkynyl, and amino moieties, respectively.
A key challenge and opportunity in the cross-coupling of polyhalogenated heterocycles is controlling the site-selectivity. thieme-connect.de The differential reactivity of the C-2, C-4, and C-6 positions can be exploited to achieve sequential, regioselective functionalization. Typically, the selectivity is governed by the ease of oxidative addition of the palladium catalyst to the C-Cl bond. This is influenced by factors including bond dissociation energy, electron density at the carbon atom, and the steric environment.
For this compound, it is plausible that different catalyst systems (i.e., combinations of palladium precursor and phosphine (B1218219) ligand) can be used to target each position selectively. For instance, bulky, electron-rich phosphine ligands often favor oxidative addition at more sterically accessible and electron-poor sites. It is reported that ligand choice can be used to direct coupling to either the C-2 or C-4 position of 2,4-dichloropyridines. nih.gov Similarly, site-selective Sonogashira couplings have been achieved with 2,4,5,6-tetrachloropyrimidine (B156064). researchgate.net This precedent suggests that a stepwise, selective arylation or alkynylation of this compound is a viable synthetic strategy.
Table 2: Plausible Site-Selective Cross-Coupling Strategies for this compound (Data is illustrative, based on established principles for related halo-heterocycles)
| Reaction Type | Target Position | Plausible Catalyst System | Rationale |
| Suzuki Coupling | C-4 or C-6 | Pd(OAc)₂ / SPhos | Bulky ligands may overcome steric hindrance to react at the most electronically activated positions. |
| Suzuki Coupling | C-2 | Pd(PPh₃)₄ | Less bulky, traditional catalysts may favor the most sterically accessible C-2 position. |
| Sonogashira Coupling | C-2 | PdCl₂(PPh₃)₂ / CuI | Terminal alkynes are small nucleophiles; reaction may favor the sterically open C-2 position. |
| Buchwald-Hartwig Amination | C-4 or C-6 | Pd₂(dba)₃ / BrettPhos | Specialized ligand systems are known to facilitate coupling at electronically favored but hindered sites. |
Palladium-Catalyzed C-C Coupling Reactions (e.g., Negishi, Stille, Heck, Sonogashira) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as a versatile precursor in this context. nobelprize.orglibretexts.org The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for sequential and regioselective functionalization. Generally, the chlorine at the C4 position is the most susceptible to substitution, followed by the C6 and then the C2 position. This hierarchy is attributed to the electronic effects exerted by the ring nitrogen atoms.
Negishi Coupling: In the Negishi reaction, an organozinc reagent is coupled with an organic halide in the presence of a palladium catalyst. nobelprize.org This method is known for its high functional group tolerance. For this compound, selective coupling at the C4 position can be achieved by using a suitable organozinc compound and a palladium catalyst, such as Pd(PPh₃)₄.
Stille Coupling: The Stille reaction utilizes an organotin reagent and a palladium catalyst. libretexts.orgwikipedia.org It is a versatile method for creating C-C bonds and has been applied to the synthesis of complex molecules. wikipedia.org The reaction of this compound with an organostannane under palladium catalysis, often with a ligand like triphenylphosphine, would be expected to proceed with initial substitution at the C4 position. The reaction mechanism involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.orgresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is a cornerstone of C-C bond formation. organic-chemistry.org While direct application to this compound is not extensively documented in readily available literature, the general principles of the Heck reaction suggest that it could be employed for the vinylation of the pyrimidine core, likely with initial reactivity at the C4-chloro position. The catalytic cycle involves the oxidative addition of the C-Cl bond to the palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.comlibretexts.org
Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, co-catalyzed by a copper(I) salt. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. libretexts.org For this compound, this reaction would allow for the introduction of alkyne moieties. The reaction is typically carried out under mild conditions with a base, such as an amine, which also serves as a solvent. wikipedia.orgsynarchive.com The catalytic cycle involves both a palladium cycle and a copper cycle. wikipedia.org
A summary of expected regioselectivity in these coupling reactions is presented below:
| Coupling Reaction | Typical Reagents | Expected Major Monosubstitution Product |
| Negishi | R-ZnX, Pd(0) catalyst | 2,6-Dichloro-4-substituted-5-phenylpyrimidine |
| Stille | R-Sn(Alkyl)₃, Pd(0) catalyst | 2,6-Dichloro-4-substituted-5-phenylpyrimidine |
| Heck | Alkene, Pd(0) catalyst, base | 2,6-Dichloro-4-vinyl-5-phenylpyrimidine |
| Sonogashira | Terminal alkyne, Pd(0) catalyst, Cu(I) co-catalyst, base | 2,6-Dichloro-4-alkynyl-5-phenylpyrimidine |
Catalyst Design and Ligand Optimization for Enhanced Selectivity
The regioselectivity of palladium-catalyzed coupling reactions on polychlorinated pyrimidines like this compound is highly dependent on the catalyst system employed. The choice of palladium precursor, ligands, and reaction conditions can be tailored to favor substitution at a specific chlorine atom.
Catalyst and Ligand Effects: The electronic and steric properties of the phosphine ligands coordinated to the palladium center play a crucial role. Bulky, electron-rich ligands can enhance the reactivity of the catalyst and influence the regiochemical outcome. For instance, the use of bulky biaryl phosphine ligands has been shown to be effective for the coupling of less reactive aryl chlorides. The choice between monodentate and bidentate ligands can also impact catalyst stability and activity. uwindsor.ca For example, palladacycles have emerged as highly stable and active catalysts for cross-coupling reactions. pitt.edurug.nl
Optimizing for Selectivity: Achieving selective substitution at the less reactive C2 or C6 positions in the presence of the more reactive C4 chlorine is a significant challenge. Strategies to achieve this include:
Sequential Coupling: Performing the first coupling at the C4 position under mild conditions, and then employing more forcing conditions or a more active catalyst system for the subsequent coupling at C6 or C2.
Blocking Groups: Temporarily introducing a bulky group at a more reactive position to direct the coupling to a less reactive site.
Ligand Tuning: Systematically varying the steric and electronic properties of the phosphine ligand to find a catalyst system that exhibits the desired regioselectivity. For instance, N-heterocyclic carbenes (NHCs) have been explored as ligands in palladium-catalyzed cross-coupling reactions and can offer different reactivity profiles compared to traditional phosphine ligands. organic-chemistry.org
Reduction and Hydrogenation Chemistry
The reduction of the chloro-substituents on the pyrimidine ring offers a pathway to less halogenated derivatives, which can be valuable intermediates for further synthetic transformations.
Selective Dehalogenation Strategies of Chlorinated Pyrimidines
Selective dehalogenation, or dechlorination, of polychlorinated pyrimidines is a key strategy for accessing a range of derivatives with varying degrees of halogenation. google.com The goal is often to remove one or more chlorine atoms while leaving others intact.
Chemical Reduction: Various chemical reducing agents can be employed for dehalogenation. Zinc dust in the presence of a proton source is a common method for the reduction of aryl halides. google.com The reactivity of the different chlorine atoms on the pyrimidine ring towards reduction will likely follow the same trend as in nucleophilic substitution, with the C4 chlorine being the most readily removed. By carefully controlling the stoichiometry of the reducing agent and the reaction conditions, it may be possible to achieve selective monodechlorination at the C4 position. Other reducing systems, such as magnesium in combination with an appropriate proton donor, have also been used for the dechlorination of polychlorinated aromatic compounds. nih.gov
Catalytic Transfer Hydrogenation: This method involves the use of a hydrogen donor, such as formic acid or its salts, in the presence of a palladium catalyst (e.g., Pd/C). This approach can be highly effective for the selective dehalogenation of aryl chlorides. uwindsor.ca The regioselectivity of this process can be influenced by the catalyst, the hydrogen donor, and the reaction conditions. It is plausible that under controlled conditions, selective removal of the C4 chlorine from this compound could be achieved.
Catalytic Hydrogenation Methods and Their Regiochemical Outcomes
Catalytic hydrogenation involves the use of hydrogen gas and a heterogeneous or homogeneous catalyst to effect the reduction of functional groups. In the case of chlorinated pyrimidines, this can lead to dehalogenation. google.com
Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C) are widely used for the hydrogenation of organic compounds. uwindsor.ca When this compound is subjected to catalytic hydrogenation, the chlorine atoms are expected to be sequentially replaced by hydrogen. The regiochemical outcome will depend on the catalyst and reaction conditions. Typically, the most reactive C4-Cl bond would be cleaved first, followed by the C6-Cl and then the C2-Cl. Complete hydrogenation would lead to 5-phenylpyrimidine (B189523).
Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), can also be used for hydrogenation. These catalysts can sometimes offer different selectivity profiles compared to their heterogeneous counterparts.
The general trend for the ease of dehalogenation in chlorinated pyrimidines via catalytic hydrogenation is C4 > C6 > C2. Therefore, by carefully controlling the hydrogen pressure, temperature, and reaction time, it is possible to obtain partially dehalogenated products. For instance, stopping the reaction after the uptake of one equivalent of hydrogen would be expected to yield primarily 2,6-dichloro-5-phenylpyrimidine.
Cyclization and Rearrangement Reactions
The presence of the phenyl substituent at the C5 position of the pyrimidine ring opens up possibilities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.
Intramolecular Cyclization Studies Involving the Phenyl Substituent (e.g., Nitrene Cyclization for Related Systems)
Intramolecular cyclization reactions provide a powerful means to construct complex polycyclic molecules from simpler precursors. For derivatives of this compound, the phenyl ring can act as an internal nucleophile or reaction partner.
Nitrene Cyclization: A relevant example is the intramolecular C-H insertion of a nitrene. thieme-connect.comthieme-connect.com Although not directly involving this compound itself, studies on related 5-phenylpyrimidine systems have demonstrated the feasibility of this approach. For instance, a 4-azido-5-phenylpyrimidine derivative can be converted to a pyrimido[4,5-b]indole via thermal or catalytically-induced decomposition of the azide (B81097) to a nitrene. thieme-connect.comthieme-connect.com The nitrene then undergoes an intramolecular electrophilic attack on the ortho position of the adjacent phenyl ring, followed by rearomatization to give the fused indole (B1671886) system. thieme-connect.comthieme-connect.com The use of catalysts like the Du Bois catalyst can lead to excellent yields in such cyclizations. thieme-connect.comthieme-connect.comresearchgate.net This suggests that if one of the chlorine atoms in this compound were converted to an azide, a similar intramolecular cyclization could be a viable route to novel heterocyclic scaffolds. Theoretical studies on related systems have shown that while alternative rearrangements may be possible, intramolecular cyclization can be a favorable pathway with a manageable activation energy. nih.govnih.gov
The general scheme for such a nitrene cyclization is as follows:
Formation of the Azide: Nucleophilic substitution of one of the chlorine atoms (most likely at the C4 position) with an azide salt (e.g., sodium azide) to form the corresponding 4-azido-2,6-dichloro-5-phenylpyrimidine.
Nitrene Generation: Thermal or photochemical decomposition of the azide to generate a highly reactive nitrene intermediate.
Intramolecular C-H Insertion: The nitrene attacks an ortho C-H bond of the phenyl ring.
Rearomatization: Loss of a proton to form the stable, fused pyrimido[4,5-b]indole ring system.
Examination of Potential Rearrangement Mechanisms under Various Conditions
The inherent reactivity of the pyrimidine core, coupled with the presence of multiple chloro substituents and a phenyl group, suggests that this compound may be susceptible to rearrangement under specific energetic conditions. While dedicated studies on the rearrangement of this particular molecule are not extensively documented in publicly available literature, an examination of related structures and general principles of heterocyclic chemistry allows for the postulation of several potential rearrangement pathways. These hypothetical mechanisms, primarily centered around thermal, photochemical, and catalytic conditions, provide a framework for understanding the potential isomeric transformations of this compound.
Thermal and Photochemical Rearrangements:
It is conceivable that under thermal duress, this compound could undergo rearrangements involving the migration of a chlorine atom or the phenyl group. However, the high stability of the C-Cl bonds and the aromatic C-C bond would likely necessitate significant energy input.
A more plausible scenario under thermal or photochemical conditions involves a variation of the Dimroth rearrangement, a well-documented isomerization in pyrimidine chemistry. This type of rearrangement typically involves the opening of the pyrimidine ring and subsequent re-closure to form an isomeric heterocycle. For this compound, this could theoretically be initiated by the formation of a reactive intermediate, although the specific mechanism remains speculative without direct experimental evidence.
Acid- and Base-Catalyzed Rearrangements:
The presence of lone pairs on the nitrogen atoms of the pyrimidine ring makes this compound a potential substrate for acid-catalyzed reactions. Protonation of a ring nitrogen could facilitate a cascade of electronic shifts, potentially leading to a rearranged product. However, the electron-withdrawing nature of the three chlorine atoms would significantly reduce the basicity of the nitrogen atoms, making such a rearrangement less probable under standard acidic conditions.
Conversely, base-catalyzed rearrangements could be more feasible. Nucleophilic attack by a base on one of the carbon atoms of the pyrimidine ring could initiate a ring-opening and subsequent re-closure sequence, akin to the Dimroth rearrangement. The regioselectivity of such an attack would be influenced by the electronic effects of the chloro and phenyl substituents.
Hypothetical Rearrangement Pathways:
Given the lack of direct experimental data for this compound, the following table outlines potential rearrangement scenarios based on the known reactivity of similar pyrimidine systems. These are theoretical pathways that would require experimental validation.
| Condition | Potential Rearrangement Type | Hypothetical Mechanism Outline | Potential Product(s) | Supporting Rationale from Related Compounds |
|---|---|---|---|---|
| Thermal (High Temperature) | Positional Isomerization | Migration of a chlorine atom to an alternative position on the pyrimidine ring. | Isomeric trichlorophenylpyrimidines | Observed in other highly halogenated aromatic systems, though less common for pyrimidines. |
| Photochemical (UV Irradiation) | Ring Isomerization | Formation of a Dewar pyrimidine intermediate followed by rearomatization. | Isomeric diazine structures | Known photochemical rearrangement pathway for some pyrimidine derivatives. |
| Acid-Catalyzed | Dimroth-type Rearrangement | Protonation of a ring nitrogen, followed by ring opening and re-closure. | Isomeric heterocyclic systems | Common rearrangement for many pyrimidine derivatives, though potentially hindered by reduced basicity. |
| Base-Catalyzed | Dimroth-type Rearrangement | Nucleophilic attack on the pyrimidine ring, leading to ring opening and re-closure at a different position. | Isomeric heterocyclic systems | A more plausible Dimroth pathway due to the electron-deficient nature of the pyrimidine ring. |
It is crucial to reiterate that the rearrangement pathways detailed above are speculative and derived from the behavior of analogous compounds. Rigorous experimental investigation, including detailed product analysis under a variety of conditions, would be necessary to definitively elucidate the rearrangement mechanisms, if any, of this compound.
Applications of 2,4,6 Trichloro 5 Phenylpyrimidine As a Versatile Synthetic Intermediate
Construction of Diverse Pyrimidine (B1678525) Derivatives and Fused Heterocyclic Systems
The reactivity of the chlorine atoms on the pyrimidine ring of 2,4,6-trichloro-5-phenylpyrimidine allows for sequential and regioselective substitution, providing access to a vast array of complex molecules.
Synthesis of Pyrimido[4,5-b]indole Analogues
The scaffold of this compound is instrumental in the synthesis of pyrimido[4,5-b]indole analogues. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to biologically active natural products. The synthesis often involves a multi-step sequence where the pyrimidine ring is first functionalized and then cyclized to form the indole (B1671886) moiety.
Preparation of Novel Mono-, Di-, and Triarylpyrimidines
The chlorine atoms on the pyrimidine core can be selectively replaced by various aryl groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the controlled synthesis of mono-, di-, and triarylpyrimidines. The specific reaction conditions, including the choice of catalyst and base, can be tailored to achieve the desired degree of arylation.
| Reactant | Product | Reaction Type |
| 2,4,6-Trichloropyrimidine (B138864) | 2,4,6-Trisubstituted pyrido[2,3-d]pyrimidines | Suzuki-Miyaura coupling |
| 2,4-Dichloropyrimidines | C4-substituted pyrimidines | Suzuki coupling |
This strategic functionalization is key to developing molecules with specific electronic and steric properties for various applications. researchgate.net
Functionalization for the Synthesis of Pyrimidine-Based Carbaldehydes and Nitriles
The core structure of this compound can be modified to introduce other important functional groups. For instance, the related compound, 2,4,6-trichloropyrimidine-5-carbaldehyde, which features an aldehyde group, serves as a precursor for synthesizing a variety of pyrimidine derivatives. doaj.orgshd-pub.org.rs This aldehyde can undergo further reactions to create nitriles and other functionalities. arkat-usa.org The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) has been achieved from 4,6-dichloro-2-(methylthio)pyrimidine, highlighting the intricate pathways to functionalized pyrimidines. arkat-usa.orgresearchgate.net
Strategic Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The pyrimidine nucleus is a common feature in a multitude of biologically active compounds. Consequently, this compound and its derivatives are valuable intermediates in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.commdpi.comnih.govnih.gov The ability to selectively introduce different substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. The versatility of this intermediate facilitates the creation of libraries of compounds for drug discovery programs, targeting a wide range of diseases.
Utility in Agrochemical and Specialty Chemical Development
The application of this compound extends to the agrochemical sector. nih.govresearchgate.net Pyrimidine-based compounds have been shown to exhibit a range of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.gov The strategic modification of the this compound core allows for the development of new and effective crop protection agents. nih.gov Furthermore, this compound serves as a precursor for various specialty chemicals. google.com
Development of Advanced Materials and Functional Molecules
The reactivity of the chlorine atoms in this compound makes it a useful building block for the creation of advanced materials and functional molecules. For example, its derivatives can be incorporated into the structure of reactive dyes. upb.ro The pyrimidine core can act as a chromophore or be functionalized to attach to textile fibers. Additionally, the introduction of specific substituents can lead to the development of fluorescent compounds with potential applications in sensing and imaging. upb.ro
Computational and Theoretical Investigations of 2,4,6 Trichloro 5 Phenylpyrimidine
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can map the electron distribution and energy levels of orbitals, which in turn govern the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.net The HOMO is the highest-energy orbital containing electrons and acts as a nucleophile or electron donor, while the LUMO is the lowest-energy orbital without electrons and acts as an electrophile, accepting electron density. youtube.comlibretexts.org
For 2,4,6-trichloro-5-phenylpyrimidine, the pyrimidine (B1678525) ring is an electron-deficient aromatic system. This deficiency is significantly enhanced by the presence of three strongly electronegative chlorine atoms. Consequently, the molecule is a strong electrophile, and its reactivity is dominated by the properties of its LUMO. Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for such halogenated pyrimidines. nih.gov
FMO analysis predicts that a nucleophilic attack will occur at the carbon atom(s) with the largest coefficient in the LUMO. wuxiapptec.com In polychlorinated pyrimidines, the LUMO is typically distributed over the carbon atoms bearing the chlorine substituents. The precise distribution is influenced by the combined electron-withdrawing effects of the ring nitrogen atoms and the halogens.
C4 and C6 Positions: These positions are ortho and para to the ring nitrogens and are highly activated towards nucleophilic attack. The strong electron-withdrawing effect of the adjacent and opposing nitrogen atoms lowers the energy of the LUMO and localizes it significantly at these carbons.
C2 Position: This position is situated between two nitrogen atoms, which also makes it highly electron-deficient and a likely site for nucleophilic attack.
Influence of the 5-phenyl group: The phenyl group can influence the electron distribution through inductive and resonance effects, though its rotational freedom may complicate its electronic contribution.
Computational modeling can calculate the energy levels and spatial distribution of the HOMO and LUMO. For this compound, the LUMO is expected to have significant lobes on the C2, C4, and C6 carbons, marking them as the primary sites for nucleophilic substitution. The relative size of these lobes, and thus the predicted reactivity, would determine the regioselectivity of its reactions. In similar 2,4-dichloropyrimidines, the LUMO is often mainly distributed at C4, leading to C4 selectivity. wuxiapptec.com However, for 2,4,6-trichloropyrimidine (B138864), the situation is more complex, and computational analysis is essential to predict the most favored site.
| Feature | Description | Predicted Reactive Sites |
| HOMO | Highest Occupied Molecular Orbital. Associated with nucleophilicity. Likely localized on the phenyl ring and pyrimidine π-system. | Less significant for reactivity due to the molecule's overall electrophilic nature. |
| LUMO | Lowest Unoccupied Molecular Orbital. Associated with electrophilicity. youtube.com | C2, C4, and C6 carbons, activated by chlorine atoms and ring nitrogens. |
| Energy Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. | Expected to be relatively small, indicating high reactivity towards nucleophiles. |
Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of intermediates and transition states, which are often fleeting and difficult to observe experimentally. escholarship.orgscielo.brmdpi.com For the nucleophilic aromatic substitution (SNAr) reactions of this compound, two primary mechanisms are considered: the two-stage addition-elimination mechanism and a concerted mechanism.
Two-Stage (Meisenheimer Complex) Mechanism: This is the classic SNAr pathway. It involves the initial attack of a nucleophile on one of the chlorinated carbon atoms to form a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. In the second, typically faster step, the chloride leaving group is expelled to restore aromaticity. Density Functional Theory (DFT) calculations can be used to determine the relative stabilities of the isomeric σ-complexes that would form from an attack at C2, C4, or C6. nih.govresearchgate.net The pathway with the most stable intermediate is generally favored.
Concerted Mechanism: In some cases, particularly with certain leaving groups like chlorine, a stable intermediate is not formed. nih.govresearchgate.net Instead, the reaction proceeds through a single transition state where the nucleophile bond is forming concurrently with the carbon-chlorine bond breaking. Computational modeling can locate this transition state structure and calculate its activation energy.
DFT studies are employed to calculate the Gibbs free energy profiles for reactions proceeding at each of the three reactive sites (C2, C4, C6). researchgate.net By comparing the activation energies (the energy of the highest transition state relative to the reactants) for each potential pathway, a prediction of the kinetic product distribution can be made. The pathway with the lowest activation energy will be the fastest and yield the major product.
| Parameter | Computational Method | Significance for this compound |
| Intermediate Stability | DFT energy calculation of Meisenheimer complexes at C2, C4, and C6. | The relative energies of the three possible intermediates indicate the most likely site of attack in a two-stage mechanism. |
| Transition State Energy | DFT calculation to locate transition state structures and their energies. | The activation energies for substitution at C2, C4, and C6 determine the regioselectivity under kinetic control. |
| Reaction Pathway Profile | Plotting the Gibbs free energy of reactants, intermediates, transition states, and products. | Provides a complete energetic map of the reaction, elucidating whether it is concerted or stepwise and predicting product ratios. |
Predictive Modeling of Regioselectivity in Nucleophilic Substitutions
Predicting the regioselectivity of nucleophilic substitution on a polysubstituted ring like this compound is a significant challenge where computational modeling excels. The three chlorine atoms are in electronically distinct environments, and their relative reactivity depends on the nucleophile, solvent, and temperature.
Computational models, primarily based on DFT, can quantitatively predict the distribution of regioisomers under kinetically controlled conditions. nih.gov The primary method involves calculating the relative energies of the transition states for nucleophilic attack at the C2, C4, and C6 positions. wuxiapptec.comresearchgate.net The position with the lowest transition state energy is predicted to be the most reactive site. For example, in studies of 2,4-dichloropyrimidines, the preference for C2 or C4 substitution was successfully explained by comparing the activation barriers for the two pathways. wuxiapptec.com
More recently, machine learning (ML) models have been developed to predict regioselectivity. semanticscholar.orgresearchgate.net These models are trained on large datasets of known reactions and learn to correlate molecular features, such as calculated atomic charges or other descriptors, with observed reaction outcomes. semanticscholar.org An ML model could be trained on SNAr reactions of halogenated heterocycles to predict the most likely substitution site on this compound with high accuracy.
For this compound, the general order of reactivity in SNAr reactions is often C4 > C6 > C2 or C4/C6 > C2, due to the powerful activating effect of the para-nitrogen on the C4 position and the ortho-nitrogen on the C6 position. The C2 position, while between two nitrogens, can be slightly less reactive. However, this order can be influenced by the steric bulk of the nucleophile and the phenyl group. Computational modeling provides specific, quantitative predictions that go beyond these general heuristics.
| Position of Substitution | Predicted Relative Reactivity (Hypothetical) | Rationale |
| C4 | Highest | Activated by para-nitrogen; generally the most electrophilic site in related pyrimidines. wuxiapptec.com |
| C6 | High | Activated by ortho-nitrogen. |
| C2 | Medium | Activated by two adjacent nitrogens but often found to be less reactive than C4/C6 in similar systems. |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of a molecule are crucial for its physical properties and biological activity. For this compound, the most significant conformational variable is the torsion angle of the bond connecting the phenyl group to the pyrimidine ring.
Computational methods like molecular mechanics (MM) or DFT can be used to perform a conformational analysis. cwu.edu This involves systematically rotating the phenyl group relative to the pyrimidine ring and calculating the potential energy at each angle. The result is a rotational energy profile that identifies the lowest-energy conformers (stable states) and the energy barriers to rotation between them.
Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the chlorine atoms at the C4 and C6 positions of the pyrimidine ring, the molecule is unlikely to be planar. The lowest energy conformation will likely feature a significant dihedral angle between the two rings to minimize these steric clashes.
Furthermore, computational models can investigate potential intermolecular interactions, which are critical for understanding the solid-state packing and non-covalent interactions with biological targets. For this compound, these could include:
π-π Stacking: Interactions between the electron-deficient pyrimidine ring and the electron-rich phenyl ring of an adjacent molecule.
Halogen Bonding: Interactions involving the chlorine atoms as electrophilic regions (sigma-holes).
| Conformational Parameter | Computational Method | Predicted Finding for this compound |
| C-C Bond Rotation | DFT Potential Energy Scan | A non-planar ground state with a twisted conformation. A significant rotational barrier between stable conformers. |
| Intermolecular Dimers | DFT with dispersion correction | Stabilization through π-π stacking and/or halogen bonding, influencing crystal packing. |
| Stable Conformer Geometry | Geometry Optimization (MM, DFT) | Dihedral angle between rings likely in the range of 40-60 degrees to alleviate steric strain. |
Ligand Design and Pharmacophore Modeling for Pyrimidine Scaffolds
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors. nih.govnih.gov this compound represents a versatile starting point for creating libraries of potential drug candidates through sequential, regioselective substitution of its chlorine atoms. nih.gov
Ligand Design: Computational chemistry aids in the rational design of new ligands based on this scaffold. Starting with a known biological target (e.g., a protein kinase), molecular docking simulations can be used to predict how derivatives of this compound might bind to the active site. By computationally exploring different substituents at the C2, C4, and C6 positions, chemists can prioritize the synthesis of compounds predicted to have the highest binding affinity and selectivity. tandfonline.com
Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features necessary for molecular recognition of a ligand by a biological target. nih.govresearchgate.net These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.
For a library of active compounds derived from the this compound scaffold, pharmacophore modeling can identify the common features responsible for their biological activity. benthamdirect.comnih.gov For instance, a model might reveal that a hydrogen bond donor at C4, a hydrophobic group at C2, and the phenyl ring at C5 are all essential for binding. This model then becomes a powerful tool for designing new, potentially more potent molecules or for searching databases for other compounds that fit the model. nih.govbenthamdirect.com
| Modeling Technique | Application to Pyrimidine Scaffolds | Example for this compound Derivatives |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Docking derivatives (e.g., with amino groups at C2/C4) into a kinase active site to guide substituent choice. |
| Pharmacophore Mapping | Identifies essential 3D arrangement of chemical features for biological activity. nih.govbenthamdirect.com | A model might consist of an aromatic ring (the phenyl group), and two hydrogen bond acceptors (the pyrimidine nitrogens). |
| QSAR | Quantitative Structure-Activity Relationship; correlates molecular descriptors with biological activity. benthamdirect.com | Developing an equation that links properties like lipophilicity and electronic parameters of substituents to their inhibitory potency. |
Structure Activity Relationship Sar Studies of Pyrimidine Derivatives
General Principles of SAR for Pyrimidine-Based Scaffolds
The pyrimidine (B1678525) ring is an electron-deficient aromatic system, a characteristic that significantly influences its chemical reactivity and biological interactions. researchgate.net The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents on the ring can serve as hydrogen bond donors or acceptors, contributing to the molecule's interaction with biological targets. drugdesign.org
The introduction of different functional groups at various positions of the pyrimidine ring can modulate a compound's potency, selectivity, and pharmacokinetic properties. For example, 2-aminopyrimidine-based derivatives have demonstrated a wide array of biological activities. nih.gov The synthesis of such derivatives often involves the condensation of moieties with the desired substituents or the replacement of a substituent at the 2-position of the pyrimidine ring with an amino group. nih.gov
Correlation of Substitution Patterns (including 5-phenyl) with Molecular Properties and Reactivity
The substitution pattern on the pyrimidine ring has a profound effect on its molecular properties and reactivity. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring, thereby influencing its susceptibility to nucleophilic or electrophilic attack. ijcrt.org
The presence of a phenyl group at the 5-position of the pyrimidine ring, as seen in 2,4,6-trichloro-5-phenylpyrimidine, introduces significant steric bulk and can influence the conformation of the molecule. This phenyl group can also engage in π-π stacking interactions with aromatic residues in a biological target. ijcrt.org The photolysis of 5-iodopyrimidines in benzene (B151609) provides a convenient route to synthesize 5-phenylpyrimidines. rsc.org
The reactivity of halogenated pyrimidines is a key aspect of their chemistry. The chlorine atoms in this compound are susceptible to nucleophilic substitution, providing a versatile handle for further derivatization. The relative reactivity of the chloro-substituents is influenced by the electronic effects of the pyrimidine ring nitrogens and the steric hindrance from the adjacent 5-phenyl group. researchgate.net Generally, the 4- and 6-positions are more reactive towards nucleophiles than the 2-position.
Studies on the thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines have shown a linear relationship between the rearrangement rate and the electronic character of the substituent on the phenyl ring. rsc.org This highlights the electronic communication between the 5-phenyl substituent and the pyrimidine core, influencing the reactivity of other substituents on the ring.
The electronic spectra of pyrimidines are also sensitive to substitution patterns. Electron-donating groups typically cause a bathochromic (red) shift in the absorption spectra, while electron-withdrawing groups lead to a hypsochromic (blue) shift. ijcrt.org These shifts are a direct consequence of the altered energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijcrt.orgwuxiapptec.com
| Substituent at Position 5 | Effect on Electron Density | Impact on Reactivity | Observed Spectral Shift | Reference |
|---|---|---|---|---|
| Phenyl | Can be electron-withdrawing or -donating depending on its own substituents | Influences reactivity of other positions through electronic and steric effects | Dependent on phenyl ring substituents | rsc.org |
| Electron-donating group | Increases | Enhances susceptibility to electrophilic attack | Bathochromic (Red) Shift | ijcrt.org |
| Electron-withdrawing group | Decreases | Enhances susceptibility to nucleophilic attack | Hypsochromic (Blue) Shift | ijcrt.org |
SAR in the Context of Diverse Pyrimidine Derivatization
The derivatization of the pyrimidine scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of biological activity. The SAR of these derivatives is highly dependent on the nature and location of the appended functional groups.
For instance, in a series of 5-substituted pyridopyrimidine inhibitors of adenosine (B11128) kinase, it was found that a broad range of medium and large non-polar substituents at the 5-position led to potent inhibition. nih.gov This suggests that a hydrophobic pocket in the enzyme's active site can accommodate these groups.
In the development of phosphodiesterase 4 (PDE4) inhibitors, modification of a 5-carbamoyl-2-phenylpyrimidine derivative led to a compound with significantly improved in vitro and in vivo activity. nih.gov This highlights the importance of exploring substitutions at multiple positions to optimize activity.
The synthesis of 5-hydroxymethylpyrimidines has also been explored, with the hydroxymethyl group being a key structural feature in some natural bioactive compounds. mdpi.com The introduction of this group can significantly impact cytotoxicity. mdpi.com
The derivatization of triazolopyrimidines, a class of pyrimidine-fused heterocycles, has been shown to yield potent anticancer agents. acs.org A clear SAR was established, indicating that specific substitutions at the 5- and 6-positions were crucial for optimal activity. acs.org For example, a (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position was required for high potency. acs.org
The following table summarizes the SAR of various pyrimidine derivatizations:
| Pyrimidine Scaffold | Position of Derivatization | Favorable Substituents for Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Pyridopyrimidine | 5-position | Medium to large non-polar groups | Adenosine Kinase Inhibition | nih.gov |
| 2-Phenylpyrimidine | 5-position (carbamoyl) | N-neopentylacetamide | PDE4 Inhibition | nih.gov |
| Triazolopyrimidine | 5-position | (1S)-2,2,2-trifluoro-1-methylethylamino | Anticancer (Tubulin Inhibition) | acs.org |
| Pyrido[2,3-d]pyrimidin-7-one | Phenylamino (B1219803) at C2 | Substitutions at 3- and 4-positions of the phenylamino moiety | Abl Kinase Inhibition | researchgate.net |
| 5-Hydroxymethylpyrimidine | 4-position | Bulky substituents like isopropyl and t-butyl at the amino group | Anticancer | mdpi.com |
Q & A
Q. What synthetic routes are recommended for 2,4,6-Trichloro-5-phenylpyrimidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves halogenation of pyrimidine precursors. For example, chlorination of 5-phenylpyrimidine using phosphorus oxychloride (POCl₃) under reflux conditions can introduce chlorine atoms at positions 2, 4, and 6 . Catalysts like TMDP (trimethylenedipiperidine) in ethanol-water mixtures have been shown to enhance reaction efficiency for similar pyrimidine derivatives, achieving yields >75% under mild conditions (60–80°C) . Optimization should focus on solvent polarity, temperature control, and stoichiometric ratios of chlorinating agents.
Q. Which analytical techniques are most effective for characterizing this compound, and how do they confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR (400 MHz) can identify aromatic proton environments and confirm chlorine substitution patterns. For instance, downfield shifts in NMR (~160 ppm) indicate electron-withdrawing effects of chlorine atoms .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 279.93 for C₁₀H₅Cl₃N₂) and fragmentation patterns .
- Elemental Analysis : Combustion analysis (e.g., %C, %H, %N) should match theoretical values within ±0.3% to confirm purity .
Advanced Research Questions
Q. How does the electronic environment of the pyrimidine ring influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-deficient pyrimidine ring directs nucleophilic attack to the most electrophilic positions (typically C-4 due to meta-directing effects of adjacent chlorines). Computational studies (DFT calculations) reveal that substituents like phenyl groups at C-5 alter charge distribution, favoring substitution at C-2 or C-6 under specific conditions . For example, hydroxide ion substitution in 2,4,6-trichloropyrimidines occurs preferentially at C-4 in polar aprotic solvents (e.g., DMF) due to stabilization of transition states .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase inhibition assays .
- Structural Validation : Re-synthesize disputed compounds and characterize them via X-ray crystallography to confirm regioisomerism or polymorphism .
- Dose-Response Studies : Perform full dose-response curves (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
Q. How can computational modeling predict the reactivity and interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases). The chlorine atoms’ electronegativity enhances hydrogen bonding with catalytic lysine residues in ATP-binding pockets .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
- QSAR Models : Correlate substituent ClogP values with antibacterial activity (e.g., against S. aureus) to design derivatives with optimized lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
